molecular formula C23H15ClO3S B11956053 Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate CAS No. 27052-27-3

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate

Cat. No.: B11956053
CAS No.: 27052-27-3
M. Wt: 406.9 g/mol
InChI Key: WHUYXGYBBDXGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate typically involves the reaction of 4-chlorothiophenol with 1-hydroxy-2-naphthoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Contains a thiocyanate group instead of the thioether group.

    4-Chlorophenyl isothiocyanate: Similar structure but with an isothiocyanate group.

    1-Hydroxy-2-naphthoic acid: Lacks the phenyl and thioether groups

Uniqueness

Phenyl 4-((4-chlorophenyl)thio)-1-hydroxy-2-naphthoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

27052-27-3

Molecular Formula

C23H15ClO3S

Molecular Weight

406.9 g/mol

IUPAC Name

phenyl 4-(4-chlorophenyl)sulfanyl-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H15ClO3S/c24-15-10-12-17(13-11-15)28-21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)27-16-6-2-1-3-7-16/h1-14,25H

InChI Key

WHUYXGYBBDXGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.